N-Benzyl-2-fluoro-5-hydroxybenzamide

Hydrogen bonding Physicochemical profiling Medicinal chemistry

N-Benzyl-2-fluoro-5-hydroxybenzamide (CAS 1881322-17-3, molecular formula C₁₄H₁₂FNO₂, MW 245.25 g/mol) is a synthetic fluorinated benzamide derivative belonging to the N-benzylbenzamide class. The compound features a benzyl group attached to the amide nitrogen, a fluorine atom at the 2-position, and a phenolic hydroxyl at the 5-position of the benzamide aromatic ring.

Molecular Formula C14H12FNO2
Molecular Weight 245.25 g/mol
Cat. No. B8034114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-fluoro-5-hydroxybenzamide
Molecular FormulaC14H12FNO2
Molecular Weight245.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)O)F
InChIInChI=1S/C14H12FNO2/c15-13-7-6-11(17)8-12(13)14(18)16-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,18)
InChIKeyGRZMGTDCXPJHLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-fluoro-5-hydroxybenzamide (CAS 1881322-17-3): Chemical Class and Structural Identity for Research Procurement


N-Benzyl-2-fluoro-5-hydroxybenzamide (CAS 1881322-17-3, molecular formula C₁₄H₁₂FNO₂, MW 245.25 g/mol) is a synthetic fluorinated benzamide derivative belonging to the N-benzylbenzamide class . The compound features a benzyl group attached to the amide nitrogen, a fluorine atom at the 2-position, and a phenolic hydroxyl at the 5-position of the benzamide aromatic ring . This specific 2-fluoro-5-hydroxy substitution pattern confers a distinct hydrogen-bond donor/acceptor profile and electronic distribution compared to its regioisomers and non-hydroxylated or non-fluorinated analogs, making it a valuable scaffold for structure-activity relationship (SAR) studies and a potential pharmacophoric probe in medicinal chemistry campaigns [1].

Why N-Benzyl-2-fluoro-5-hydroxybenzamide Cannot Be Interchanged with Close Benzamide Analogs: The 2-Fluoro-5-Hydroxy Substitution Pattern


Within the N-benzylbenzamide series, small changes in ring substitution produce large differences in hydrogen-bonding capacity, acidity, lipophilicity, and target engagement. The 2-fluoro-5-hydroxy pattern of this compound simultaneously provides a hydrogen-bond donor (5-OH, predicted pKa ~9.29 ) absent in N-benzyl-2-fluorobenzamide (CAS 724-37-8) , and a 2-fluoro substituent that influences the acidity and orientation of the 5-OH through electron-withdrawing effects—a feature absent in N-benzyl-2-hydroxybenzamide (CAS 20919-36-2) . The regioisomer N-benzyl-5-fluoro-2-hydroxybenzamide (CAS 1383572-72-2) positions the hydroxyl ortho to the amide, enabling intramolecular hydrogen bonding with the carbonyl oxygen [1], whereas the 5-hydroxy position in the target compound directs the OH away from the amide, altering its intermolecular interaction profile. These differences mean that in-class compounds are not functionally interchangeable for target-binding, physicochemical, or SAR applications.

N-Benzyl-2-fluoro-5-hydroxybenzamide: Quantitative Differentiation Evidence for Scientific Selection


Hydrogen-Bond Donor Capacity: 5-OH Confers an Additional H-Bond Donor Versus Non-Hydroxylated N-Benzyl-2-fluorobenzamide

N-Benzyl-2-fluoro-5-hydroxybenzamide possesses two hydrogen-bond donor atoms (amide NH and phenolic 5-OH), whereas the closest non-hydroxylated analog, N-Benzyl-2-fluorobenzamide (CAS 724-37-8), has only one (amide NH only) . This difference is quantifiable via H-bond donor count: 2 vs. 1. In drug design and molecular recognition, each additional H-bond donor can contribute approximately 0.5–1.5 kcal/mol to binding free energy when engaging a complementary acceptor on a target protein [1]. The 5-OH also substantially alters the compound's ionization profile: the predicted pKa of 9.29 for the target compound means the phenol is largely neutral at physiological pH 7.4 but can participate in pH-dependent hydrogen bonding, whereas N-Benzyl-2-fluorobenzamide (predicted pKa ~14.00 for the amide NH) lacks an ionizable group in the physiological range .

Hydrogen bonding Physicochemical profiling Medicinal chemistry

Regioisomeric Differentiation: 2-Fluoro-5-Hydroxy Versus 5-Fluoro-2-Hydroxy Substitution Directs Distinct Intramolecular and Intermolecular Interaction Profiles

The target compound (2-fluoro-5-hydroxy) and its regioisomer N-benzyl-5-fluoro-2-hydroxybenzamide (CAS 1383572-72-2) share identical molecular formula (C₁₄H₁₂FNO₂) and molecular weight (245.25 g/mol) but differ critically in the spatial arrangement of the fluorine and hydroxyl substituents . In the 2-hydroxy regioisomer, the hydroxyl is positioned ortho to the amide carbonyl, enabling a stable intramolecular O–H···O hydrogen bond as confirmed by X-ray crystallography of the analogous N-benzyl-2-hydroxybenzamide (dihedral angle between benzyl and benzamide planes: 68.81°) [1]. In the target compound, the 5-hydroxy group is meta to the amide and cannot form this intramolecular bond, leaving the OH free for intermolecular interactions with solvents or biological targets. This structural difference is expected to produce divergent solubility, logP, and target-binding profiles: the intramolecularly H-bonded 2-hydroxy isomer typically exhibits lower aqueous solubility and reduced polar surface area availability compared to the 5-hydroxy isomer. Furthermore, patent literature indicates that N-benzyl-5-fluoro-2-hydroxybenzamide has been claimed for anticancer applications , whereas the target compound's distinct substitution pattern may favor alternative target engagement profiles in kinase or HDAC assays [2].

Regioisomerism Crystal engineering Molecular recognition

Class-Level Evidence: N-Benzylbenzamide Scaffold Validated as Potent Tyrosinase Inhibitor Platform with Defined SAR

A foundational structure-activity relationship study by Cho et al. (2006) established that N-benzylbenzamide derivatives bearing hydroxyl substituents on the benzamide ring act as potent tyrosinase inhibitors [1]. In this series of 21 compounds, the hydroxylation pattern on the benzamide ring was the principal determinant of inhibitory potency. The most potent compound (compound 15) inhibited mushroom tyrosinase-catalyzed oxidation of L-DOPA with an IC₅₀ of 2.2 μM [1]. Crucially, the SAR demonstrated that the position and number of hydroxyl groups, rather than the benzyl substituent, govern activity—directly establishing the relevance of the 5-hydroxy group present in the target compound for tyrosinase-targeted applications. While compound 15 in the Cho study bears a 2,4-dihydroxy pattern rather than 2-fluoro-5-hydroxy, the class-level SAR indicates that phenolic OH placement is the key pharmacophoric feature, and the 2-fluoro substituent in the target compound may further modulate potency through electronic effects on the aromatic ring [2]. Subsequent studies on adamantyl N-benzylbenzamides confirmed the critical role of benzamide ring hydroxylation in tyrosinase inhibition and depigmentation activity [3].

Tyrosinase inhibition N-Benzylbenzamide SAR Melanogenesis

Class-Level Evidence: N-Benzyl-2-fluorobenzamide Core Demonstrates Sub-100 nM Potency in Dual EGFR/HDAC3 Inhibition

A 2025 study by Ge et al. established the N-benzyl-2-fluorobenzamide scaffold as a privileged chemotype for dual EGFR/HDAC3 inhibition [1]. The series of 33 compounds (11–43) were systematically evaluated, and the lead compound 38 demonstrated potent dual inhibition: EGFR IC₅₀ = 20.34 nM and HDAC3 IC₅₀ = 1.09 μM [1]. The 2-fluorobenzamide moiety was identified as the Zn²⁺-chelating warhead in the HDAC3 active site, while the benzyl group occupied the EGFR ATP-binding pocket—establishing a defined binding mode [1]. Compound 38 also exhibited superior antiproliferative activity against MDA-MB-231 TNBC cells (IC₅₀ = 1.98 μM) compared to the clinical HDAC inhibitor chidamide (IC₅₀ = 24.37 μM), representing a 12.3-fold improvement [1]. In vivo, compound 38 (30 mg/kg/day) suppressed tumor growth by 34.78% without significant toxicity [1]. The target compound N-Benzyl-2-fluoro-5-hydroxybenzamide shares the identical N-benzyl-2-fluorobenzamide core with an additional 5-hydroxy group that may further enhance Zn²⁺ chelation in HDAC active sites or introduce additional hydrogen-bond interactions with EGFR residues, as the 2-fluoro-5-hydroxybenzamide substructure has been crystallographically observed in the EGFR active site (PDB 6wa2) [2].

EGFR inhibition HDAC3 inhibition Dual-target inhibitor Triple-negative breast cancer

Structural Biology Evidence: The 2-Fluoro-5-Hydroxybenzamide Substructure Is a Crystallographically Validated EGFR Pharmacophore

The 2-fluoro-5-hydroxybenzamide moiety—the exact benzamide substructure of the target compound—has been captured in a high-resolution (2.40 Å) X-ray crystal structure of the EGFR T790M/V948R double mutant kinase domain in complex with the inhibitor LN3753 (PDB ID: 6wa2) [1]. In this co-crystal structure, the 2-fluoro-5-hydroxybenzamide fragment of LN3753 engages the EGFR active site, confirming that this specific substitution pattern is compatible with and contributes to kinase domain binding [1]. The T790M mutation is the most common gatekeeper mutation conferring resistance to first- and second-generation EGFR inhibitors in non-small cell lung cancer, making this structural template particularly relevant for drug-resistant EGFR programs [2]. The target compound N-Benzyl-2-fluoro-5-hydroxybenzamide contains this identical 2-fluoro-5-hydroxybenzamide fragment linked to an N-benzyl group rather than the more elaborate imidazole-pyridine extension of LN3753, positioning it as a minimal pharmacophoric probe or fragment for EGFR-targeted SAR studies. By contrast, the regioisomer N-benzyl-5-fluoro-2-hydroxybenzamide (CAS 1383572-72-2) presents the hydroxyl ortho to the amide, which would alter the vector and H-bonding geometry of this key pharmacophoric element [3].

X-ray crystallography EGFR kinase Pharmacophore validation Fragment-based drug design

Limitations Statement: Extent and Boundaries of Available Comparative Evidence for N-Benzyl-2-fluoro-5-hydroxybenzamide

It must be explicitly stated that no direct head-to-head experimental comparison between N-Benzyl-2-fluoro-5-hydroxybenzamide (CAS 1881322-17-3) and its closest analogs has been identified in the peer-reviewed primary literature as of May 2026 [1]. The compound appears primarily in chemical vendor catalogs (Macklin, Leyan, Chemscene, Excenen) at 95% purity, and in the MolPort chemical database (PubChem SID 189348776) [2], but does not have a dedicated ChEMBL or BindingDB entry with bioactivity data. The evidence presented above relies on physicochemical predictions, class-level SAR inferences from structurally related N-benzylbenzamide and N-benzyl-2-fluorobenzamide series, and crystallographic fragment data. Users requiring decision-grade comparative potency, selectivity, or ADME data for this specific compound should commission bespoke profiling against their comparator(s) of interest. The compound is appropriate for exploratory SAR, fragment-based screening, and scaffold derivatization, but should not be selected over analogs based on unvalidated assumptions of superior activity.

Evidence limitations Data gaps Procurement risk assessment

Recommended Application Scenarios for N-Benzyl-2-fluoro-5-hydroxybenzamide Based on Current Evidence


Fragment-Based and Structure-Guided Drug Design Targeting EGFR Kinase and HDAC Enzymes

The 2-fluoro-5-hydroxybenzamide substructure of this compound is validated by X-ray crystallography (PDB 6wa2, 2.40 Å) as an EGFR kinase-binding fragment [1]. Combined with the established N-benzyl-2-fluorobenzamide scaffold's sub-100 nM dual EGFR/HDAC3 inhibitory activity (compound 38: EGFR IC₅₀ = 20.34 nM, HDAC3 IC₅₀ = 1.09 μM) [2], this compound is suited as a minimal pharmacophoric probe for fragment-growing campaigns, scaffold hopping, or Zn²⁺-chelating warhead optimization in HDAC-targeted programs. The 5-OH group provides a synthetic derivatization point (etherification, esterification, or conjugation) not available in the non-hydroxylated N-benzyl-2-fluorobenzamide (CAS 724-37-8).

Tyrosinase Inhibition Screening and Melanogenesis Research

The class-level SAR from Cho et al. (2006) demonstrates that hydroxylated N-benzylbenzamides are potent tyrosinase inhibitors (most potent compound IC₅₀ = 2.2 μM in L-DOPA oxidation assay) [3]. The 5-hydroxy group on the target compound aligns with the validated pharmacophore requirement for phenolic OH on the benzamide ring. For cosmetic, agricultural, or dermatological research programs seeking tyrosinase inhibitors, this compound represents a fluorinated variant of the active chemotype, where the 2-fluoro substituent may enhance metabolic stability or modulate potency relative to non-fluorinated hydroxylated analogs [3].

Regioisomeric Selectivity Profiling and SAR Table Construction

The availability of three regioisomers—N-Benzyl-2-fluoro-5-hydroxybenzamide (target), N-Benzyl-5-fluoro-2-hydroxybenzamide (CAS 1383572-72-2), and N-Benzyl-3-fluoro-5-hydroxybenzamide—enables systematic regioisomeric SAR studies. The target compound is distinguished by its inability to form an intramolecular O–H···O hydrogen bond (unlike the 2-hydroxy isomer [4]), making it the appropriate choice when free, intermolecularly available phenolic OH is required for target engagement. Procurement of the complete regioisomeric set allows direct experimental determination of how fluorine and hydroxyl positioning affects potency, selectivity, and physicochemical properties within a single scaffold series.

Synthetic Intermediate for Derivatization via the 5-Hydroxy Handle

With a predicted phenolic pKa of 9.29 , the 5-OH group is amenable to selective functionalization under mild basic conditions (alkylation, acylation, sulfonation, or phosphonation) without affecting the amide NH (predicted pKa ~14–15). This enables the compound to serve as a versatile synthetic intermediate for generating focused libraries of ether, ester, carbamate, or phosphate prodrug derivatives. By contrast, N-Benzyl-2-fluorobenzamide (CAS 724-37-8) lacks this derivatization handle entirely , limiting its utility for late-stage diversification.

Quote Request

Request a Quote for N-Benzyl-2-fluoro-5-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.